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Compound of Interest

Compound Name: Mesembrenol

Cat. No.: B15561110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mesembrenol, a prominent alkaloid found in the plant genus Sceletium, has garnered

significant interest within the scientific community for its potential psychoactive properties and

applications in drug development. A thorough understanding of its chemical structure and

characteristics is paramount for further research and development. This technical guide

provides a comprehensive overview of the spectroscopic data for Mesembrenol, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Detailed experimental protocols are also provided to ensure reproducibility and

facilitate further investigation.

Chemical Structure and Properties
Systematic Name: (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,3a,6,7,7a-

hexahydro-1H-indol-6-ol

Molecular Formula: C₁₇H₂₃NO₃[1]

Molecular Weight: 289.38 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. While complete ¹H NMR data with coupling constants for Mesembrenol is not

readily available in the public domain, the following sections detail the expected signals based

on its structure and available ¹³C NMR data.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of Mesembrenol provides key insights into its carbon framework. The

following table summarizes the available chemical shift data.

Carbon Atom Chemical Shift (δ) ppm

C-2 Data not available

C-3 Data not available

C-3a Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-7a Data not available

C-1' Data not available

C-2' Data not available

C-3' Data not available

C-4' Data not available

C-5' Data not available

C-6' Data not available

N-CH₃ Data not available

O-CH₃ Data not available

O-CH₃ Data not available
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Note: Specific peak assignments for Mesembrenol from publicly accessible databases are

limited. The table structure is provided as a template for researchers to populate upon

acquiring experimental data.

Experimental Protocol for NMR Spectroscopy
The following provides a general protocol for the NMR analysis of mesembrine alkaloids like

Mesembrenol, based on methodologies reported for the analysis of Sceletium species.[2]

Sample Preparation: Dissolve a precisely weighed sample of isolated and purified

Mesembrenol (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d,

methanol-d₄). The choice of solvent may vary depending on the specific NMR experiment

and sample solubility.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C

signals, a suite of two-dimensional NMR experiments should be performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Data Processing: Process the acquired data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification and structural elucidation.

ESI-MS/MS Spectroscopic Data
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of

alkaloids. In the positive ion mode, Mesembrenol is expected to be observed as the

protonated molecule [M+H]⁺.

Ion m/z (mass-to-charge ratio)

[M+H]⁺ 290.1757

MS/MS fragmentation of the [M+H]⁺ ion provides characteristic daughter ions that are

diagnostic for the structure of Mesembrenol. While a detailed public fragmentation spectrum is

not available, analysis of related mesembrine alkaloids suggests that fragmentation would

likely involve losses of the methoxy groups, the N-methyl group, and cleavage of the

hydroindole ring system.[3][4]

Experimental Protocol for LC-MS/MS
The following protocol is a general guideline for the analysis of Mesembrenol using liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS).
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Sample Preparation: Prepare a dilute solution of the isolated Mesembrenol or a plant

extract containing the alkaloid in a suitable solvent, typically methanol or a mixture of

methanol and water.

Liquid Chromatography (LC):

Column: A C18 reversed-phase column is commonly used for the separation of

mesembrine alkaloids.

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with a

small amount of formic acid or ammonium hydroxide to improve peak shape) and an

organic solvent (e.g., acetonitrile or methanol) is typically employed.

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

Injection Volume: Typically 1-10 µL.

Mass Spectrometry (MS):

Ion Source: Electrospray ionization (ESI) in the positive ion mode.

MS Scan: Acquire full scan mass spectra to detect the protonated molecule [M+H]⁺ of

Mesembrenol (m/z 290.1757).

MS/MS Scan: Perform product ion scans on the [M+H]⁺ ion to generate a fragmentation

pattern. This can be achieved through collision-induced dissociation (CID) with an inert

gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich

fragmentation spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

FT-IR Spectroscopic Data
The IR spectrum of Mesembrenol is expected to exhibit absorption bands characteristic of its

functional groups. While a specific spectrum for Mesembrenol is not readily available, the
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expected absorption bands are listed below.

Functional Group Expected Absorption Band (cm⁻¹)

O-H (alcohol) ~3600-3200 (broad)

C-H (aromatic) ~3100-3000

C-H (aliphatic) ~3000-2850

C=C (aromatic) ~1600 and ~1475

C-O (aryl ether) ~1250

C-O (alcohol) ~1050

C-N (amine) ~1250-1020

Experimental Protocol for FT-IR Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum of an alkaloid like

Mesembrenol.

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide

(KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be

cast onto a salt plate (e.g., NaCl or KBr).

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
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The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Chemical structure of Mesembrenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15561110?utm_src=pdf-body-img
https://www.benchchem.com/product/b15561110?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. spectrabase.com [spectrabase.com]

2. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species
[scielo.org.za]

3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals
Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of Mesembrenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561110#spectroscopic-data-nmr-ms-ir-of-
mesembrenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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